

An In-depth Technical Guide to the Nikkomycin Z Producing Organism Streptomyces tendae

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Streptomyces tendae, the primary producer of the antifungal agent **Nikkomycin Z**. The document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, quantitative data, and visual representations of key biological and experimental processes.

Introduction to Streptomyces tendae and Nikkomycin Z

Streptomyces tendae is a Gram-positive, filamentous bacterium found in soil, first identified in France.[1] This organism is a known producer of several bioactive secondary metabolites, most notably the nikkomycin complex.[1] Nikkomycins are nucleoside-peptide antibiotics that act as potent and specific inhibitors of chitin synthase, an essential enzyme for the integrity of fungal cell walls.[2][3] Due to its mechanism of action, **Nikkomycin Z**, a key component of this complex, is a promising antifungal agent with potential applications in treating various fungal infections, particularly those caused by pathogens like Candida and Aspergillus species.[2] The development of efficient and scalable production methods for **Nikkomycin Z** is a significant area of research, focusing on strain improvement, fermentation optimization, and purification processes.[4][5]

Strain Maintenance and Cultivation of Streptomyces tendae

Proper maintenance and cultivation of S. tendae are crucial for consistent and robust production of **Nikkomycin Z**. The following protocols are adapted from standard practices for Streptomyces species.

Media Composition

Table 1: Media for Cultivation of Streptomyces tendae

Medium Name	Component	Concentration (g/L)
GYM Streptomyces Medium (DSMZ Medium 65)	Glucose	4.0
Yeast Extract	4.0	
Malt Extract	10.0	
CaCO₃	2.0	_
Agar (for solid medium)	20.0	_
Spore Stock Preparation Medium (MS Agar)	Mannitol	20.0
Soya Flour	20.0	
Agar	20.0	_
Seed Culture Medium	Yeast Extract	20.0
Soluble Starch	10.0	
Mannitol	30.0	_
Soy Flour	20.0	

Experimental Protocols

- Grow S. tendae on GYM Streptomyces Agar plates at 28-30°C for 7-10 days until sporulation is observed.
- Store the plates at 4°C for up to 4-6 weeks.

- For liquid cultures, grow the strain in GYM Streptomyces Broth at 28-30°C with shaking at 200-250 rpm for 2-4 days. These can be stored at 4°C for up to one week.
- Prepare a confluent lawn of S. tendae on MS agar plates and incubate at 28-30°C for 7-14 days to allow for heavy sporulation.
- Aseptically add 5-10 mL of sterile 20% (v/v) glycerol solution to the surface of the plate.
- Gently scrape the surface with a sterile loop or spreader to dislodge the spores into the glycerol solution.
- Transfer the spore suspension to a sterile cryovial.
- Store the cryovials at -80°C for long-term preservation.

Nikkomycin Z Fermentation

The production of **Nikkomycin Z** by S. tendae is typically carried out via submerged fermentation. The process involves a seed culture stage to generate sufficient biomass, followed by inoculation into a production medium formulated to maximize secondary metabolite synthesis.

Fermentation Medium and Parameters

Table 2: Fermentation Medium and Parameters for **Nikkomycin Z** Production

Parameter	Value	Reference
Production Medium Component		
Corn Starch	2.5 - 3.0 % (w/v)	[4]
Soybean Meal Powder	2.0 - 3.0 % (w/v)	[4]
Yeast Powder	0.2 - 0.3 % (w/v)	[4]
Sodium Chloride	0.4 - 0.6 % (w/v)	[4]
Ammonium Sulfate	0.04 - 0.05 % (w/v)	[4]
Calcium Carbonate	0.45 - 0.5 % (w/v)	[4]
Fermentation Conditions		
Temperature	25 - 28 °C	[4]
рН	6.3 - 7.5	[4]
Agitation	200 - 220 rpm	[4]
Fermentation Time	60 - 80 hours	[4]

Experimental Protocol: Fed-Batch Fermentation

- Prepare the seed culture by inoculating a cryopreserved vial of S. tendae into the seed culture medium and incubating at 28-30°C with shaking for 48 hours.
- Aseptically transfer the seed culture to the production fermenter containing the sterilized production medium. The recommended inoculation volume is 5-10% (v/v).
- Maintain the fermentation parameters as detailed in Table 2. Monitor and control pH and dissolved oxygen levels throughout the fermentation.
- After the initial batch phase, feed with a concentrated solution of the primary carbon source (e.g., glucose or starch) to maintain productivity.
- Harvest the fermentation broth after 60-80 hours for downstream processing.

Nikkomycin Z Production Data

Strain improvement through mutagenesis and genetic engineering has led to significant increases in **Nikkomycin Z** yields.

Table 3: Nikkomycin Z Production in Various S. tendae Strains

Strain	Production Titer (g/L)	Key Characteristics	Reference
S. tendae ATCC 31160 (Wild Type)	0.13	Produces both Nikkomycin Z and X	
S. tendae ΔNikQ 25-2	0.11	Nikkomycin X production is knocked out	
S. tendae ΔNikQ 25-2 UMN01E7	1.6	UV mutant of ΔNikQ 25-2	•
S. tendae ΔNikQ strain (Optimized Process)	2.3	Further optimized mutant and process	
S. ansochromogenes sanPDM	0.3 (up to 0.8 with uracil feeding)	Nikkomycin X biosynthesis blocked	

Purification of Nikkomycin Z

A scalable purification process for **Nikkomycin Z** from the fermentation broth has been developed, yielding a high-purity product.

Experimental Protocol: Multi-step Chromatographic Purification

• Harvest and Clarification: Centrifuge the fermentation broth to separate the mycelia. Filter the supernatant through progressively smaller pore-sized filters (e.g., 10 μ m, 5 μ m, 1 μ m, and finally 0.2 μ m) to obtain a clarified broth.

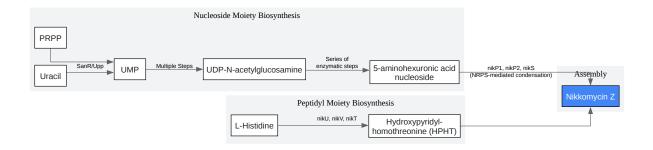
- Cation Exchange Chromatography (Capture Step):
 - Load the clarified broth onto a strong cation exchange column.
 - Wash the column to remove unbound impurities.
 - Elute Nikkomycin Z using an alkaline solution, such as ammonium hydroxide.
- Anion Exchange Chromatography (Intermediate Purification):
 - The eluate from the cation exchange step is loaded onto a strong anion exchange column.
 - Elute the bound Nikkomycin Z with a dilute acidic solution (e.g., HCl), which also serves to concentrate the product.
- Reversed-Phase Chromatography (Polishing Step):
 - Further purify the Nikkomycin Z fraction using preparative reversed-phase highperformance liquid chromatography (RP-HPLC).
 - Use a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with an ion-pairing agent or acid modifier).
- Concentration and Drying:
 - Pool the pure fractions and concentrate under reduced pressure.
 - Lyophilize the concentrated solution to obtain pure Nikkomycin Z hydrochloride as a powder.

Quantification of Nikkomycin Z

High-performance liquid chromatography (HPLC) with UV detection is the standard method for quantifying **Nikkomycin Z**.

HPLC Method Parameters

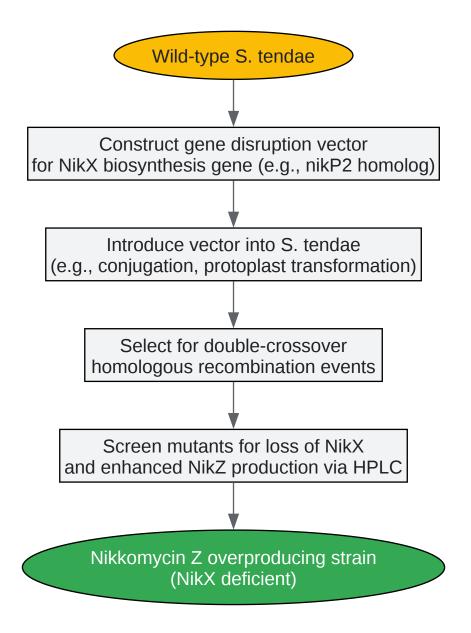
Table 4: HPLC Parameters for **Nikkomycin Z** Quantification



Parameter	Specification
Column	C18 reverse-phase (e.g., 4.6 x 250 mm, 5 μm)
Mobile Phase	Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate	Typically 1.0 mL/min
Detection	UV absorbance at approximately 263 nm
Injection Volume	10 - 20 μL
Sample Preparation	Centrifuge the fermentation broth and filter the supernatant through a 0.22 µm filter before injection.

Biosynthesis of Nikkomycin Z in Streptomyces tendae

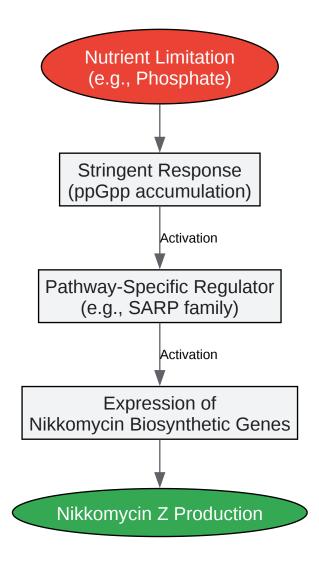
The biosynthesis of **Nikkomycin Z** involves a complex pathway encoded by a dedicated gene cluster. The pathway can be broadly divided into the formation of the nucleoside moiety and the peptidyl moiety, followed by their condensation.


Click to download full resolution via product page

Caption: Biosynthetic pathway of **Nikkomycin Z** in S. tendae.

Genetic Engineering for Strain Improvement

A key strategy to enhance **Nikkomycin Z** production is to eliminate the biosynthesis of the closely related byproduct, Nikkomycin X. This is achieved by disrupting the genes responsible for the formation of the 4-formyl-4-imidazolin-2-one base unique to Nikkomycin X.


Click to download full resolution via product page

Caption: Workflow for generating a **Nikkomycin Z** overproducing strain.

Regulatory Mechanisms in Nikkomycin Z Production

The production of secondary metabolites like **Nikkomycin Z** in Streptomyces is tightly regulated by a complex network of signaling pathways. These can be influenced by nutritional signals and global regulators.

Click to download full resolution via product page

Caption: Simplified regulatory pathway for **Nikkomycin Z** production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ymc.eu [ymc.eu]
- 2. Nikkomycin Z from streptomyces tendae | 59456-70-1 | JCA45670 [biosynth.com]

- 3. downstreamcolumn.com [downstreamcolumn.com]
- 4. A practical and scalable manufacturing process for an anti-fungal agent, Nikkomycin Z -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectively improving nikkomycin Z production by blocking the imidazolone biosynthetic pathway of nikkomycin X and uracil feeding in Streptomyces ansochromogenes PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Nikkomycin Z Producing Organism Streptomyces tendae]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678879#nikkomycin-z-producing-organism-streptomyces-tendae]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com